molecular formula C5H2ClFN2O2 B13355466 4-Chloro-2-fluoro-5-nitropyridine

4-Chloro-2-fluoro-5-nitropyridine

Cat. No.: B13355466
M. Wt: 176.53 g/mol
InChI Key: MLUAOBMPMNYXOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-nitropyridine typically involves the nitration of 2-chloro-5-fluoropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-nitropyridine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-5-nitropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C5H2ClFN2O2

Molecular Weight

176.53 g/mol

IUPAC Name

4-chloro-2-fluoro-5-nitropyridine

InChI

InChI=1S/C5H2ClFN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H

InChI Key

MLUAOBMPMNYXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)[N+](=O)[O-])Cl

Origin of Product

United States

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